Home > Products > Screening Compounds P138336 > (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
(Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid - 1427538-39-3

(Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Catalog Number: EVT-3117392
CAS Number: 1427538-39-3
Molecular Formula: C18H14FNO4S2
Molecular Weight: 391.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids

Compound Description: This is a series of compounds containing a 2-thioxothiazolidin-4-one ring substituted at position 5 with a (5-substitutedphenylfuran-2-yl)methylene moiety. The substituents on the phenyl ring include various groups like halogens, alkyl, and alkoxy groups. These compounds were synthesized via Knoevenagel condensation and evaluated for their in vitro antibacterial activity. Several compounds, particularly those with halogens or alkoxy substituents on the phenyl ring, exhibited potent activity against Gram-positive bacteria, including multidrug-resistant strains, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL.

Relevance: This series of compounds shares the core 2-thioxothiazolidin-4-one ring structure with (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. Both sets of compounds also feature a furan ring attached to the thiazolidinone core via a methylene bridge. The primary difference lies in the length and substitution of the alkyl chain attached to the nitrogen atom of the thiazolidinone ring, along with the specific substituents on the phenyl ring linked to the furan moiety. These structural similarities make these compounds relevant for understanding the structure-activity relationship of (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, particularly regarding its potential antibacterial activity.

(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives

Compound Description: This class of compounds, containing a rhodanine-3-acetic acid core (which is equivalent to 2-thioxothiazolidin-4-one-3-acetic acid), are known for their diverse biological activities. They have been investigated for their potential use as fluorescent probes for bioimaging, aldose reductase inhibitors, and antimicrobial agents, as well as exhibiting anticancer properties. These compounds typically feature a benzylidene group at position 5 of the rhodanine ring, with variations in the substituents on the phenyl ring.

Relevance: The (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives are structurally related to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. They share the same 2-thioxothiazolidin-4-one core and a double bond at position 5, although in the related compound, the benzylidene group is replaced by a (5-(2-fluorophenyl)furan-2-yl)methylene moiety. This difference highlights the potential impact of replacing a simple phenyl ring with a furan-phenyl system on the biological activity of the compound. Additionally, the variable length of the alkyl chain connected to the nitrogen atom in both sets of compounds is another point of comparison for structure-activity relationship studies.

2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331)

Compound Description: This specific rhodanine derivative demonstrated promising anti-breast cancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. Its mechanism of action is associated with apoptosis induction, mitochondrial membrane potential reduction, and increased caspase-8 and caspase-9 concentrations. Additionally, Les-3331 was found to reduce the concentrations of autophagy markers LC3A, LC3B, and Beclin-1 in the tested cell lines, as well as decrease topoisomerase II concentration. Further studies revealed that Les-3331 exhibits high cytotoxic and antiproliferative activity, undergoes predictable metabolic pathways, and poses no risk of drug-drug interactions.

Relevance: Les-3331 shares the 2-thioxothiazolidin-4-one core structure with (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. While Les-3331 features a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene moiety at position 5, the target compound incorporates a (5-(2-fluorophenyl)furan-2-yl)methylene group. Comparing these two compounds can provide insights into the role of different substituents at position 5 on biological activity, particularly concerning anticancer properties. The variation in the alkyl chains attached to the nitrogen atom in both compounds can further contribute to the understanding of their structure-activity relationship.

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds

Compound Description: This series encompasses fourteen derivatives with varying arylidene substituents at position 5 of the 2-thioxothiazolidin-4-one core. These compounds were synthesized through a Knoevenagel condensation reaction and exhibited mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines.

Relevance: The N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds share the 2-thioxothiazolidin-4-one core and the presence of an arylidene substituent at position 5 with (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. While the related compounds include an acetamide linker connected to a quinazolinone moiety, the target compound features a butanoic acid chain attached to the nitrogen atom. This structural comparison allows for the evaluation of the influence of different substituents on the nitrogen atom of the thiazolidinone ring on biological activity, particularly cytotoxicity.

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives

Compound Description: These compounds consist of a 2-thioxothiazolidin-4-one ring substituted at position 5 with an (indol-3-yl)methylene group, with different substituents on the amino group at position 3. The synthesized compounds exhibited remarkable antibacterial and antifungal activity, exceeding the potency of commonly used reference drugs like ampicillin, streptomycin, bifonazole, and ketoconazole. In particular, compound (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (5d) demonstrated excellent antibacterial activity, especially against Staphylococcus aureus. Moreover, most compounds showed low cytotoxicity toward a human embryonic kidney cell line, indicating a good safety profile.

Relevance: The 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidin-3-yl) derivatives share the 2-thioxothiazolidin-4-one core with (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. Both sets of compounds also possess a five-membered heterocyclic ring linked to the thiazolidinone ring through a methylene bridge. While the related compounds utilize an indole moiety, the target compound incorporates a furan ring, highlighting the impact of different heterocyclic systems on biological activity. The variation in substituents on the nitrogen atom of the thiazolidinone ring in both sets of compounds further allows for the evaluation of the structure-activity relationship.

5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives

Compound Description: These derivatives contain a 2-thioxothiazolidin-4-one core with an indolylmethylene group at position 5, with diverse substituents attached to the nitrogen atom at position 3. The compounds exhibited significant antibacterial and antifungal activity, exceeding the potency of ampicillin, bifonazole, and ketoconazole. Molecular docking studies suggested these compounds target bacterial MurB and fungal CYP51 enzymes.

5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones

Compound Description: This group of compounds encompasses a 4-thiazolidinone core with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent at position 5. These compounds were synthesized and evaluated for their anticancer activity against the NCI60 cell line panel and various cancer cell lines. Notably, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) exhibited significant antimitotic activity, demonstrating a specific sensitivity profile against various cancer cell lines, including leukemia, colon, CNS, melanoma, gastric, and breast cancers. Several hit compounds from this series also demonstrated low toxicity against normal human blood lymphocytes, suggesting a potentially favorable therapeutic window.

Relevance: The 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones are structurally related to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid through their shared 2-thioxothiazolidin-4-one core and the presence of a bulky substituent at position 5. While the related compounds feature a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene group, the target compound incorporates a (5-(2-fluorophenyl)furan-2-yl)methylene moiety. This comparison allows for the exploration of the influence of different substituents at position 5 on biological activity, specifically regarding anticancer properties. The varying alkyl chains attached to the nitrogen atom in both sets of compounds offer additional opportunities for studying their structure-activity relationship.

2-[5-(3-Carboxy-4-chloro-phenyl)-furan-2-ylmethylene]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid Ethyl Ester Derivatives

Compound Description: This series of compounds comprises a thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester core, with a (5-(3-carboxy-4-chloro-phenyl)-furan-2-ylmethylene) substituent at position 2. These derivatives were designed and investigated for their ability to inhibit protein tyrosine phosphatase 1B (PTP 1B), a target for the prevention and treatment of obesity and diabetes.

Relevance: Though the core structures differ, these compounds are related to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid through the shared presence of a furan ring connected to a central heterocyclic scaffold via a methylene bridge. Both sets of compounds also incorporate a substituted phenyl ring linked to the furan moiety. Comparing these two series can shed light on the importance of the core heterocycle (thiazolidinone vs. thiazolo[3,2-a]pyrimidine) for biological activity, particularly concerning PTP 1B inhibition. This comparison can also help understand the effect of different substituents on the phenyl ring and the overall structure-activity relationship.

Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde

Compound Description: This series includes various thiosemicarbazone derivatives featuring a furan-2-carbaldehyde core, with different substituents at position 5 of the furan ring. These compounds were synthesized and screened for their in vitro antibacterial, antifungal, antitumor, and antioxidant activities. Notably, 5-nitro-furan-2-carbaldehyde thiosemicarbazone (5) showed potent antibacterial activity against Staphylococcus aureus, while 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone (4) exhibited considerable antifungal activity against Candida albicans. Furthermore, 5-nitro-furan-2-carbaldehyde thiosemicarbazone (5) exhibited notable antitumor activity against various human tumor cell lines.

Relevance: Although these compounds belong to the thiosemicarbazone class, they are related to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid due to the shared presence of a furan ring with a substituted phenyl group at position 5. This structural similarity, despite the difference in the core heterocycle, allows for insights into the importance of the furan-phenyl motif for biological activity across different chemical classes. Comparing these compounds can help understand the role of the core scaffold and the impact of varying substituents on the phenyl ring for different biological activities, including antibacterial, antifungal, and antitumor effects.

Furan-2-Carboxylic Acids

Compound Description: This group consists of five furan-2-carboxylic acid derivatives isolated from the leaves of Nicotiana tabacum, including three new compounds: 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-methylfuran-2-carboxylic acid (1), methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-methylfuran-2-carboxylate (2), and 5-(3-hydroxy-4-methoxy-5-methylphenyl)-3-methylfuran-2-carboxylic acid (3). These compounds, along with two known furan-2-carboxylic acids, were evaluated for their anti-tobacco mosaic virus (TMV) activity. Notably, compounds 3 and 4 displayed high anti-TMV activity, with inhibition rates comparable to the positive control.

Relevance: These furan-2-carboxylic acid derivatives are related to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid by their shared furan ring. While the target compound features a 2-thioxothiazolidin-4-one core and a methylene bridge connecting the furan ring, the related compounds possess a carboxylic acid substituent directly attached to the furan ring. Despite the difference in the core structure, comparing these two groups can offer insights into the significance of the furan ring itself for biological activity. Specifically, this comparison can help assess whether the furan ring plays a crucial role in potentially contributing to antiviral activity.

2-([2-(Fluoroaryl)-1H-indol-3-yl]methylene)hydrazinecarbothioamides and 2-(Fluoroaryl)-([5-(Substituted Benzylidene)-4-oxo-2-thiazolidinylidene]hydrazone)-1H-indole-3-carboxaldehydes

Compound Description: This series of compounds consists of fluorine-containing 2-(fluoroaryl)-1H-indole-3-carboxaldehyde derivatives that were reacted with thiosemicarbazide to produce corresponding 2-([2-(fluoroaryl)-1H-indol-3-yl]methylene)hydrazinecarbothioamides. These intermediates were further cyclized with chloroacetic acid, sodium acetate, and various substituted benzaldehydes to yield 2-(fluoroaryl)-([5-(substituted benzylidene)-4-oxo-2-thiazolidinylidene]hydrazone)-1H-indole-3-carboxaldehydes, targeted as potential antifertility agents. Initial screening identified 2-(4'-fluorophenyl)-([5-(methylene-3,4-dioxyphenyl)-4-oxo-2-thiazolidinylidene]hydrazone)-1H-indole-3-carboxaldehyde as a compound exhibiting pronounced antifertility activity.

Relevance: While these compounds do not share a core structure with (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, they are related through their common structural features. They both incorporate a 2-thioxothiazolidin-4-one moiety and feature a five-membered aromatic heterocycle (furan in the target compound and indole in the related compounds) connected to the thiazolidinone via a methylene bridge. Furthermore, both sets of compounds have a substituted phenyl ring linked to the heterocyclic moiety (furan or indole). This structural comparison highlights the importance of specific structural motifs and their potential contribution to different biological activities, such as antifertility effects, across diverse chemical classes.

3-{5-[4-(Diethylamino)benzylidene]rhodanine}propionic acid

Compound Description: This compound, also known as 3-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxothiazolidin-3-yl}propionic acid, is a rhodanine derivative featuring a 4-(diethylamino)benzylidene substituent at position 5 and a propionic acid chain attached to the nitrogen atom at position 3. It was used to investigate the conformational influence on (Z)-5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-5(4H)-one, a compound belonging to the arylidene-imidazolone class.

Relevance: Though structurally distinct from (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, this rhodanine derivative shares the 2-thioxothiazolidin-4-one core and a substituted benzylidene group at position 5. The target compound replaces the benzylidene group with a (5-(2-fluorophenyl)furan-2-yl)methylene moiety. Comparing these compounds can provide insights into the impact of different substituents at position 5 on the overall conformation and properties of the molecule, offering a broader understanding of the structure-activity relationships within the 2-thioxothiazolidin-4-one class.

5-Arylidenerhodanine Derivatives

Compound Description: This series comprises various 5-arylidenerhodanine derivatives investigated for their potential to modulate the activity of the ABCB1 efflux pump, also known as P-glycoprotein (P-gp). These compounds typically feature a 2-thioxothiazolidin-4-one core with a substituted benzylidene group at position 5, and varying substituents attached to the nitrogen atom at position 3.

Relevance: The 5-arylidenerhodanine derivatives are closely related to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid as they share the 2-thioxothiazolidin-4-one core structure. While the related compounds incorporate a substituted benzylidene group at position 5, the target compound features a (5-(2-fluorophenyl)furan-2-yl)methylene moiety. This structural comparison can highlight the influence of replacing a simple phenyl ring with a furan-phenyl system on biological activity, specifically regarding P-gp modulation. Additionally, the varying substituents on the nitrogen atom in both sets of compounds provide further opportunities for exploring the structure-activity relationship.

Thiazolo-oxazine Fused Heterocyclic Derivatives, Based on Benzene Sulfonyl Hydrazide

Compound Description: This group includes three series of compounds derived from benzene sulfonyl hydrazide: 2-thiazolidinone derivatives (2a-e), (Z)-N-(5-((5-nitrofuran-2-yl)methylene)-4-oxo-2-substitutedthiazolidin-3-yl) benzenesulfonamide (3a-e), and N-(2-substituted-7-(5-nitrofuran-2-yl)-5-(phenylamino)-2H-thiazolo[5,4-e][1,3]oxazin-3(3aH)-yl) benzene sulfonamide (4a-e). These compounds were synthesized through a series of reactions and were evaluated for their antimicrobial properties against various common microbes. The results indicated that all synthesized compounds exhibited toxicity towards bacteria, with chlorine-containing compounds being particularly potent.

Relevance: The thiazolo-oxazine fused heterocyclic derivatives, particularly the (Z)-N-(5-((5-nitrofuran-2-yl)methylene)-4-oxo-2-substitutedthiazolidin-3-yl) benzenesulfonamide series (3a-e), are related to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid through their shared 2-thioxothiazolidin-4-one core. Both sets of compounds feature a five-membered heterocycle (furan in the target compound and nitrofuran in the related compounds) linked to the thiazolidinone via a methylene bridge. This structural similarity provides an opportunity to evaluate the impact of incorporating a nitrofuran moiety on the biological activity, particularly regarding antimicrobial properties.

(Z)-2-(4-(5-((3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamido)acetic acid (P3CL)

Compound Description: P3CL is a rhodanine derivative containing a 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl substituent at position 5 and a benzamidoacetic acid moiety connected to the nitrogen atom at position 3. Studies have focused on its binding properties with bovine serum albumin (BSA), a homology model for human serum albumin (HSA). The binding interactions were assessed using fluorescence spectroscopy, revealing a static quenching mechanism and suggesting a strong binding affinity between P3CL and BSA. Molecular docking studies further confirmed the establishment of hydrogen bonds and the active participation of specific amino acid residues in the binding process. These findings have implications for understanding the ligand's pharmacological activity and its potential interactions with carrier proteins in the bloodstream.

Relevance: P3CL exhibits structural similarity to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid through its 2-thioxothiazolidin-4-one core and the presence of a substituted aromatic system at position 5. While the target compound features a furan-phenyl group, P3CL incorporates a pyrazole-phenyl moiety. This structural comparison allows for insights into the influence of different aromatic systems on the binding properties with serum albumin and potential pharmacological activities. The variation in the substituents attached to the nitrogen atom in both compounds can further contribute to understanding their respective structure-activity relationships.

4-((Z)-5-((Z)-2-Cyano-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl) benzoic acid (NARI-29)

Compound Description: NARI-29 is a rhodanine-based compound identified as a potent aldose reductase (AR) inhibitor, specifically targeting AKR1B1. Compared to epalrestat, the only AR inhibitor currently used in clinical settings, NARI-29 exhibits superior drug-like properties and significantly higher potency in inhibiting AKR1B1 activity. Studies on NARI-29 have revealed its ability to induce hydrogen peroxide-triggered TRAIL-induced apoptosis in colon cancer cell lines, suggesting a potential role in preventing colon cancer progression and overcoming TRAIL resistance. This activity is attributed to its modulation of the AKR1B1/4HNE/FOXO3a/DR axis, resulting in the differential regulation of reactive oxygen species (ROS) and anti-inflammatory effects. NARI-29 exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for further development as a therapeutic agent for colon cancer.

(Z)-5-((6,8-Dichloro-4-oxo-4H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one (2) and 5-Aryl-2-(naphtha-1-yl)sulfonamido-thiazol-4(5H)-ones

Compound Description: These compounds represent a series of rhodanine-based derivatives that led to the development of the Pitstop® 2 family of clathrin inhibitors. Compound 2, (Z)-5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one, was identified as a lead compound but exhibited off-target dynamin activity. Subsequent modifications included head group substitution and bioisosteric replacement of the rhodanine core with a 2-aminothiazol-4(5H)-one scaffold, leading to the discovery of potent clathrin inhibitors like Pitstop® 2 (compound 26), which features a 1-naphthylsulfonamide substituent on the nitrogen atom. Further optimization of the head group led to the identification of analogs with comparable or slightly improved clathrin inhibitory activity.

Relevance: Although structurally different from (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid due to their distinct core heterocycles and the presence of various substituents, these compounds share the common feature of a 2-thioxothiazolidin-4-one or a bioisosteric 2-aminothiazol-4(5H)-one moiety. This structural similarity provides a broader context for understanding the structure-activity relationships within the rhodanine and related heterocyclic classes, specifically concerning clathrin inhibition. Comparing these compounds can help elucidate the influence of specific structural modifications on the biological activity and guide the development of novel clathrin inhibitors with improved potency and selectivity.

(Z)-5-((5-(4-Bromo-3-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one (BCFMT)

Compound Description: BCFMT is a rhodanine-based compound identified as a novel anti-tubulin agent. It exhibits potent inhibition of proliferation against various human cancer cell lines, including cervical carcinoma (HeLa), breast adenocarcinoma (MCF-7), highly metastatic breast adenocarcinoma (MDA-MB-231), cisplatin-resistant ovarian carcinoma (A2780-cis), and multi-drug resistant mouse mammary tumor (EMT6/AR1) cells. BCFMT exerts its antiproliferative effects by targeting microtubules, causing G2/M cell cycle arrest and suppressing microtubule dynamics in live cells. In vitro studies have shown that BCFMT binds to tubulin, inhibits tubulin assembly, and suppresses the GTPase activity of microtubules. It binds to the vinblastine binding site on tubulin, causing microtubule depolymerization, perturbing spindle organization, and inducing apoptosis through p53 activation and subsequent p21 upregulation. BCFMT's effectiveness against drug-resistant cancer cell lines suggests its potential for development as a chemotherapeutic agent.

Relevance: BCFMT shares a close structural resemblance to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, as both compounds feature the 2-thioxothiazolidin-4-one core structure and a furan ring linked to a substituted phenyl ring via a methylene bridge. The key difference lies in the substituents on the phenyl ring: BCFMT carries a 4-bromo-3-chloro substitution, while the target compound has a 2-fluoro substitution. This structural comparison provides valuable insights into the influence of different halogen substituents on the phenyl ring on the biological activity, particularly regarding antiproliferative effects and microtubule-targeting properties.

3-{5-[4-Oxo-2-thioxo-3-(3-trifluoromethyl-phenyl)-thiazolidin-5-ylidenemethyl]-furan-2-yl}-benzoic acid (OTBA)

Compound Description: OTBA is a compound that targets the bacterial cell division protein FtsZ. It promotes FtsZ assembly in vitro, leading to bundling of FtsZ protofilaments, preventing their disassembly, and decreasing GTPase activity. OTBA binds to FtsZ with a dissociation constant of 15 ± 1.5 µM and inhibits bacterial proliferation with minimal effects on mammalian cells. It induces filamentation in bacteria and disrupts the formation of cytokinetic Z-rings without affecting membrane structures or nucleoid segregation. OTBA's mechanism of action resembles that of the anticancer drug paclitaxel, which targets tubulin, the eukaryotic homolog of FtsZ, suggesting its potential for development as a novel antibacterial agent. [, ]

Properties

CAS Number

1427538-39-3

Product Name

(Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

IUPAC Name

4-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Molecular Formula

C18H14FNO4S2

Molecular Weight

391.43

InChI

InChI=1S/C18H14FNO4S2/c19-13-5-2-1-4-12(13)14-8-7-11(24-14)10-15-17(23)20(18(25)26-15)9-3-6-16(21)22/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,22)/b15-10-

InChI Key

DSISJFIYTZKMCE-GDNBJRDFSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.